Benzyl(oxan-4-ylmethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-1-(oxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-14-11-13-6-8-15-9-7-13/h1-5,13-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPFTZDEAVJQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Benzyl Oxan 4 Ylmethyl Amine
Retrosynthetic Analysis for Benzyl(oxan-4-ylmethyl)amine
Retrosynthesis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.
Strategic Disconnections of Carbon-Nitrogen Bonds in Amine Synthesis
The most apparent disconnection in this compound is at one of the two carbon-nitrogen (C-N) bonds. This approach, while straightforward, presents significant practical challenges.
Disconnection 'a' : Cleavage of the N-benzyl bond suggests benzylamine (B48309) and an electrophilic oxane-4-ylmethyl species (e.g., (oxan-4-yl)methyl bromide).
Disconnection 'b' : Cleavage of the N-(oxan-4-ylmethyl) bond suggests (oxan-4-ylmethyl)amine and an electrophilic benzyl (B1604629) species (e.g., benzyl bromide).
Direct alkylation of an amine with an alkyl halide is often problematic because the resulting secondary amine product can be more nucleophilic than the primary amine starting material, leading to further alkylation and the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt as byproducts. libretexts.orgmasterorganicchemistry.com This lack of selectivity makes direct C-N bond formation via SN2 reactions a less favorable strategy for producing primary or secondary amines without specific precautions. masterorganicchemistry.comalmerja.com Radical-based approaches for C-N bond cleavage also exist, offering alternative disconnection pathways, though they are often employed for deaminative functionalizations rather than amine synthesis. nih.gov
Functional Group Interconversions (FGI) in the Context of Amine Precursors
To circumvent the issues of direct alkylation, a more sophisticated approach involves Functional Group Interconversion (FGI). solubilityofthings.comyoutube.com FGI is a retrosynthetic strategy where a functional group in the target molecule is converted into a precursor functional group that is easier to construct. fiveable.meub.edu In the synthesis of amines, two common FGI strategies are the reduction of amides and the reduction of imines. almerja.comyoutube.com
Amide Reduction Route : The target amine can be envisioned as the product of the reduction of an N-benzyl-N-(oxan-4-ylmethyl)amide. This amide can be disconnected at the amide bond, leading to an acyl chloride and an amine, which are common starting materials.
Imine Reduction Route (Reductive Amination) : A more direct and widely used FGI approach considers the secondary amine as the result of reducing a C=N double bond (an imine or iminium ion). libretexts.orgalmerja.com This imine is retrosynthetically disconnected into a primary amine and a carbonyl compound (an aldehyde or ketone). This strategy, known as reductive amination, is one of the most effective methods for amine synthesis. libretexts.orgyoutube.com
Other FGI pathways to amines include the reduction of nitro compounds or azides to a primary amine, which can then be further functionalized. libretexts.orgyoutube.com
Retrosynthetic Derivation of Benzyl and Oxane-4-ylmethyl Synthons
Applying the reductive amination FGI strategy to this compound leads to a disconnection of the imine precursor. This disconnection yields two synthons—the fundamental building blocks—and their corresponding synthetic equivalents (the actual reagents used in the laboratory).
The retrosynthetic analysis is as follows: The target molecule, this compound, is traced back to an iminium ion intermediate. This intermediate is disconnected into its constituent precursors: benzylamine and oxan-4-carbaldehyde. Both of these starting materials are readily available. This retrosynthetic pathway is highly efficient as it forms the desired C-N bond and sets the final oxidation state in a single conceptual step, which translates to a highly convergent forward synthesis. almerja.comresearchgate.net
Forward Synthesis Strategies and Pathways
Based on the retrosynthetic analysis, reductive amination stands out as the premier forward strategy for the synthesis of this compound.
Reductive Amination Protocols for this compound Synthesis
Reductive amination involves two key transformations: the formation of an imine or enamine from a carbonyl compound and an amine, followed by the reduction of this intermediate to the target amine. libretexts.org This process can be performed in a stepwise manner or, more conveniently, as a one-pot reaction where the reducing agent is present from the start. youtube.comumich.edu
The direct, or in situ, reductive amination is a powerful and widely used variant of this reaction. umich.edu In this protocol, a mixture of the carbonyl compound (oxan-4-carbaldehyde) and the amine (benzylamine) is treated directly with a reducing agent. umich.edu The reaction proceeds through the formation of a hemiaminal, which then dehydrates to form an iminium ion. The reducing agent, present in the reaction mixture, immediately reduces the iminium ion as it is formed to yield the final secondary amine, this compound. libretexts.org
A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting aldehyde. This prevents the wasteful reduction of the aldehyde to an alcohol. masterorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) can be used, it can also reduce the aldehyde. masterorganicchemistry.com More selective reagents are therefore preferred. masterorganicchemistry.comredalyc.org
Several reducing agents are suitable for this transformation, each with its own advantages regarding reactivity, selectivity, and handling. The choice of reagent can be critical for the success and efficiency of the synthesis.
Interactive Table: Reducing Agents for Direct Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics | Typical Conditions |
| Sodium Triacetoxyborohydride (B8407120) | STAB, NaBH(OAc)₃ | Mild and selective. Reduces iminium ions much faster than ketones or aldehydes. Does not require strict pH control. masterorganicchemistry.com | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF), room temperature. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions at mildly acidic pH (5-6). Highly effective but generates toxic cyanide waste. libretexts.orgmasterorganicchemistry.com | Methanol (MeOH) or Ethanol (EtOH), pH 5-6 (often adjusted with AcOH). |
| Catalytic Hydrogenation | H₂/Catalyst | Uses hydrogen gas and a metal catalyst. "Green" method as the only byproduct is water. Can be sensitive to other functional groups. libretexts.orggoogle.com | Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), H₂ balloon or pressure vessel, various solvents. |
| Sodium Borohydride | NaBH₄ | Less selective; can reduce the starting aldehyde. Often used in stepwise procedures or with pH control. redalyc.orgarkat-usa.org | Methanol (MeOH) or Ethanol (EtOH), often at 0 °C to room temperature. |
The synthesis of this compound via direct reductive amination of oxan-4-carbaldehyde with benzylamine, particularly using a selective reagent like sodium triacetoxyborohydride, represents a highly efficient and high-yielding pathway to the desired product. masterorganicchemistry.com This method avoids the formation of over-alkylation byproducts and benefits from simple reaction setups and purification procedures. umich.edu
N-Alkylation Approaches to Form this compound
N-alkylation is a fundamental transformation in organic synthesis, providing a direct route to secondary and tertiary amines. Several distinct strategies fall under this category, each with its own set of advantages and applications.
Alkylation of Amine Precursors with Alkyl Halides
A traditional and straightforward method for forming C-N bonds is the nucleophilic substitution of an alkyl halide with an amine. libretexts.org In the synthesis of this compound, this would involve the reaction of benzylamine with a 4-(halomethyl)oxane, such as 4-(bromomethyl)oxane or 4-(chloromethyl)oxane.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. While effective, this method can sometimes be complicated by over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts. libretexts.orgresearchgate.net The use of a non-nucleophilic, sterically hindered base like Hünig's base (N,N-diisopropylethylamine) can help to minimize these side reactions. researchgate.net
| Amine Precursor | Alkyl Halide | Base | Key Findings |
| Benzylamine | 4-(halomethyl)oxane | Hünig's base | A general method for direct N-alkylation of secondary amines with alkyl halides that is highly functional group tolerant and avoids the formation of quaternary ammonium salts. researchgate.net |
| Secondary Amines | Alkyl Halides | Triethylamine | Can lead to the formation of quaternary ammonium salts, especially with reactive alkyl halides. researchgate.net |
Table 2: Alkylation of Amine Precursors with Alkyl Halides
Transition Metal-Catalyzed N-Alkylation with Alcohols (Borrowing Hydrogen Methodology)
The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful and sustainable strategy for the N-alkylation of amines with alcohols. nih.govresearchgate.netnih.gov This atom-economical process avoids the need for pre-activated alkylating agents like alkyl halides and generates water as the only byproduct. nih.govorganic-chemistry.org
The catalytic cycle typically involves three key steps:
Dehydrogenation: The transition metal catalyst transiently oxidizes the alcohol, (oxan-4-yl)methanol, to the corresponding aldehyde, oxan-4-carbaldehyde, "borrowing" two hydrogen atoms. nih.govcsic.es
Condensation: The in situ generated aldehyde reacts with benzylamine to form an imine intermediate.
Hydrogenation: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final product, this compound, and regenerating the active catalyst. nih.govcsic.es
A variety of transition metal catalysts based on ruthenium, iridium, and manganese have been developed for this transformation, demonstrating broad substrate scope and functional group tolerance. nih.govnih.gov Some protocols even allow for the reaction to be performed under solvent-free conditions, further enhancing its green credentials. nih.gov
| Amine | Alcohol | Catalyst | Key Features |
| Aniline (B41778) | Benzyl alcohol | NHC–Ir(III) and NHC–Ru(II) Complexes | Effective for N-alkylation with high yields. nih.gov |
| Various amines | Various alcohols | Ruthenium-based catalyst with diphosphine ligands | Enables solvent-free reactions with reduced reaction times under microwave heating. organic-chemistry.orgnih.gov |
| Aniline | Benzyl alcohol | PNP manganese pincer complexes | Earth-abundant metal catalyst allowing for selective monoalkylation under mild conditions. nih.gov |
| α-amino esters/amides | Alcohols | Iridium catalyst | Provides easy access to chiral N-alkyl amines from readily available starting materials. researchgate.net |
Table 3: Transition Metal-Catalyzed N-Alkylation via Borrowing Hydrogen
Copper-Catalyzed C-N Coupling Reactions
Copper-catalyzed C-N coupling reactions, such as the Chan-Lam coupling, provide another valuable tool for the synthesis of amines. nih.gov While traditionally used for the formation of C(aryl)-N bonds, modifications of these methods can be adapted for the synthesis of alkylamines. The Chan-Lam reaction typically involves the coupling of an amine with a boronic acid derivative in the presence of a copper catalyst. nih.gov
For the synthesis of this compound, a plausible, though less conventional, approach could involve the coupling of benzylamine with a suitable organoboron derivative of the oxane moiety. These reactions are often favored for their operational simplicity and the relatively low cost of copper catalysts. nih.gov
Multi-Component Reactions (MCRs) for Amine Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single operation. tcichemicals.comnumberanalytics.com This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. numberanalytics.com
Exploration of Carboamination Reactions for this compound
Carboamination reactions, a type of MCR, involve the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across a carbon-carbon multiple bond. While direct application to the synthesis of this compound from simple precursors is not straightforward, related MCRs that form α-branched amines offer conceptual parallels. For instance, a zinc-mediated carbonyl alkylative amination has been reported as a robust method for synthesizing complex alkylamines. acs.org This suggests the potential for developing a three-component reaction involving an aldehyde (like a derivative of oxan-4-carbaldehyde), an amine (benzylamine), and a suitable carbon-based nucleophile to construct the target molecule in a convergent manner.
Several well-established MCRs, such as the Strecker, Mannich, and Ugi reactions, are fundamental in the synthesis of amino acids and other amine-containing compounds. tcichemicals.comnih.govbeilstein-journals.org Although these specific named reactions may not directly yield this compound, the underlying principles of imine formation and subsequent nucleophilic addition are highly relevant to the design of novel MCRs for its synthesis.
| Reaction Type | Reactants | Product Type | Relevance |
| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | α-Amino Nitrile (precursor to α-Amino Acid) | Classic MCR involving imine formation and nucleophilic addition. nih.gov |
| Mannich Reaction | Aldehyde, Primary/Secondary Amine, Enolizable Carbonyl | β-Amino Carbonyl Compound | Forms a C-C and C-N bond in one pot. beilstein-journals.org |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | A four-component reaction demonstrating high convergence. tcichemicals.com |
| Carbonyl Alkylative Amination | Aldehyde, Amine, Alkyl Iodide | Tertiary Alkylamine | Efficiently couples three components to form complex amines. acs.org |
Table 4: Overview of Relevant Multi-Component Reactions
Aza-Friedel-Crafts Reactions Towards Chiral Benzylamines
The aza-Friedel-Crafts reaction represents a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of chiral secondary benzylamines. This reaction involves the enantioselective addition of phenols to N-sulfonyl aldimines, catalyzed by a copper(II)-bis(oxazoline) complex. nih.gov This methodology has proven effective in producing chiral secondary benzylamines with high yields and excellent enantioselectivities, reaching up to 99% enantiomeric excess (ee). nih.govcolab.ws A notable advancement in this area is the successful application to alkylimines, which was a previously underexplored area. nih.govcolab.ws
The synthetic utility of the products from this reaction has been demonstrated through the enantioselective synthesis of a dual orexin (B13118510) receptor antagonist. nih.govcolab.ws The reaction's scope has been investigated with various alkyl aldimines, consistently yielding products with high enantioselectivity. nih.gov For instance, the reaction can be performed on a 1 mmol scale, producing the desired benzylic amine in good yield (63%) without any loss of enantioselectivity. nih.gov The mechanism is thought to involve a transition state where hydrogen bonding between the phenol (B47542) hydrogen and a sulfonyl oxygen provides additional activation and structural organization. nih.gov
While conventional aza-Friedel-Crafts reactions of indoles with imine substrates often employ chiral Lewis acids or Brønsted acids, the use of copper catalysts has expanded the reaction's applicability. researchgate.net For example, using N-methylindole and Cu(OTf) as the catalyst with phenyl-derived, thienyl, or dimethylamine (B145610) sulfonyl imines leads selectively to the monosubstituted product. researchgate.net In contrast, the more reactive Cu(OTf)2 can lead to bis-indole products. researchgate.net However, when 2-pyridylsulfonyl imines are used with indoles, both types of copper catalysts yield only the mono-Friedel-Crafts products. researchgate.net
| Catalyst System | Substrates | Key Features | Reference |
| Copper(II)-bis(oxazoline) | Phenols, N-sulfonyl aldimines | High yields, up to 99% ee, applicable to alkylimines. | nih.govcolab.ws |
| Cu(OTf) | N-methylindole, various sulfonyl imines | Selective for monosubstituted product. | researchgate.net |
| Cu(OTf)2 | N-methylindole, various sulfonyl imines | Can lead to bis-indole products. | researchgate.net |
Alternative Amination Strategies for this compound
Ammonolysis of Alkyl Halides and Benzylic Halides
Ammonolysis is a fundamental method for preparing amines through the nucleophilic substitution of alkyl or benzyl halides. ncert.nic.in The process involves the cleavage of the carbon-halogen bond by an ammonia (B1221849) molecule. ncert.nic.inbyjus.com Specifically, a benzyl halide, such as benzyl chloride, reacts with an ethanolic solution of ammonia in a sealed tube at elevated temperatures (e.g., 373 K) to replace the halogen atom with an amino (–NH2) group. ncert.nic.inyoutube.com
A significant drawback of ammonolysis is that the primary amine formed is also a nucleophile and can react further with the benzyl halide. ncert.nic.in This leads to the formation of a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt. ncert.nic.in To favor the formation of the primary amine as the major product, a large excess of ammonia is typically used. ncert.nic.in The reactivity of the halides in this reaction follows the order RI > RBr > RCl. ncert.nic.in The final free amine can be liberated from the resulting ammonium salt by treatment with a strong base. ncert.nic.in
| Reactants | Conditions | Products | Key Considerations | Reference |
| Benzyl chloride, Ammonia (ethanolic solution) | Sealed tube, 373 K | Benzylamine, secondary/tertiary amines, quaternary ammonium salt | Using excess ammonia favors primary amine formation. | ncert.nic.inyoutube.com |
| Alkyl halide, Ammonia | Nucleophilic substitution | Primary amine and byproducts | Halide reactivity: RI > RBr > RCl. | ncert.nic.in |
Reduction of Nitro Compounds to Corresponding Amines
The reduction of nitro compounds is a widely used and important reaction in organic chemistry for the synthesis of primary amines. ncert.nic.inwikipedia.orgmasterorganicchemistry.com Aromatic nitro compounds can be reduced to the corresponding anilines, and similarly, aliphatic nitro compounds can be reduced to alkanamines. ncert.nic.inwikipedia.org
Several methods are available for this transformation:
Catalytic Hydrogenation: This is a common industrial method. wikipedia.org Hydrogen gas is passed through the nitro compound in the presence of a finely divided catalyst such as palladium, platinum, or nickel. ncert.nic.in Palladium on carbon (Pd/C) is a frequent choice, effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney nickel is another effective catalyst and is often preferred when trying to avoid the dehalogenation of aromatic halides. masterorganicchemistry.comcommonorganicchemistry.com
Metal in Acidic Media: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and effective method. masterorganicchemistry.com Reduction with iron scrap and hydrochloric acid is particularly favored because the iron(II) chloride (FeCl2) formed is hydrolyzed, releasing more hydrochloric acid during the reaction. ncert.nic.in This recycling of the acid means only a small initial amount is needed to start the reaction. ncert.nic.in Tin(II) chloride (SnCl2) offers a mild way to reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Other Reagents: Sodium sulfide (B99878) (Na2S) can be useful when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of others but is generally ineffective for aliphatic nitro groups. commonorganicchemistry.com Lithium aluminum hydride (LiAlH4) is typically used for reducing aliphatic nitro compounds but tends to produce azo compounds from aromatic nitro compounds. wikipedia.orgcommonorganicchemistry.com
| Reducing Agent/System | Substrate Type | Key Features | Reference |
| H2 / Pd, Pt, or Ni | Aromatic & Aliphatic Nitro | Common industrial method; Pd/C is a versatile choice. | ncert.nic.inwikipedia.orgcommonorganicchemistry.com |
| Fe / HCl | Aromatic Nitro | Economical; requires only a small amount of acid. | ncert.nic.in |
| SnCl2 | Aromatic Nitro | Mild conditions, good for sensitive functional groups. | commonorganicchemistry.com |
| Raney Nickel | Aromatic & Aliphatic Nitro | Used to avoid dehalogenation of aryl halides. | masterorganicchemistry.comcommonorganicchemistry.com |
| LiAlH4 | Aliphatic Nitro | Not suitable for aromatic nitro to amine conversion (forms azo compounds). | wikipedia.orgcommonorganicchemistry.com |
Reduction of Nitriles to Primary Amines and Subsequent Alkylation
The reduction of nitriles provides a reliable route to primary amines, which can then be alkylated to form secondary amines like this compound. ncert.nic.inchemguide.co.uk This two-step sequence is particularly useful for an "ascent of amine series," meaning the final amine contains one more carbon atom than the starting material used to make the nitrile. ncert.nic.in
Nitriles can be reduced to primary amines using several powerful reducing agents. chemguide.co.uk Lithium aluminum hydride (LiAlH4) is a common choice for this transformation. ncert.nic.inchemguide.co.uklibretexts.org The reaction is typically carried out in a solvent like diethyl ether, followed by an acidic workup to yield the primary amine. chemguide.co.uk Sodium borohydride is generally not strong enough to reduce nitriles on its own. youtube.com
Alternatively, catalytic hydrogenation can be employed. chemguide.co.uk This involves reacting the nitrile with hydrogen gas (H2) in the presence of a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. chemguide.co.uk
Once the primary amine is synthesized, it can undergo N-alkylation by reacting with an appropriate alkyl halide to yield the desired secondary amine. ncert.nic.in
| Reaction Step | Reagents | Intermediate/Product | Key Features | Reference |
| Reduction | LiAlH4, then acid workup | Primary amine | Strong, effective reducing agent for nitriles. | ncert.nic.inchemguide.co.uklibretexts.org |
| Reduction | H2, Metal Catalyst (Pd, Pt, Ni) | Primary amine | Requires high temperature and pressure. | chemguide.co.uk |
| Alkylation | Primary amine, Alkyl halide | Secondary amine | Standard nucleophilic substitution. | ncert.nic.in |
Decarboxylative Amination Methodologies
Decarboxylative amination has emerged as a valuable method for the synthesis of amines from readily available carboxylic acids. One approach involves the intramolecular decarboxylation of alkanoyloxycarbamates, which are prepared from alkyl carboxylic acids and hydroxylamine. acs.org This method is effective for a wide range of primary and secondary alkyl carboxylic acids and proceeds under mild conditions to give the corresponding amines in good yields. acs.org The reaction is typically mediated by a base like cesium carbonate in a solvent such as acetonitrile (B52724) at 100 °C. acs.org For example, this method has been shown to be more efficient for producing a benzylamine derivative (70% yield) compared to some copper-catalyzed decarboxylative coupling reactions (54% yield). acs.org
Another strategy is the decarboxylative transamination of aromatic aldehydes with 2-amino-2-phenylpropanoate salts as the amine source. organic-chemistry.org This reaction proceeds under very mild conditions and produces a variety of arylmethylamines in very good yields. organic-chemistry.org Furthermore, catalyst-free decarboxylative amination of carboxylic acids can be achieved in water microdroplets at room temperature, utilizing in-situ generated hydroxyl radicals. acs.org This technique is applicable to various amines and aromatic acids for the synthesis of anilines and N-substituted anilines. acs.org Palladium catalysts have also been used to facilitate the decarboxylative benzylation of alkynes and ketones from benzyl esters of propiolic and β-keto acids. nih.gov
Imine Condensation–Isoaromatization Pathways
A recently developed synthetic route involves the catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines to produce 2-benzyl N-substituted anilines. nih.govnih.gov This method operates through a sequential imine condensation–isoaromatization pathway. nih.govnih.gov The reaction is operationally simple and proceeds under mild conditions, making it an attractive method for generating synthetically useful aniline derivatives in yields ranging from acceptable to high (23–82%). nih.govnih.gov
The proposed mechanism begins with the reaction of the (E)-2-arylidene-3-cyclohexenone with a primary amine, which forms a cyclohexenylimine intermediate. nih.gov This is followed by an isoaromatization step, which involves an imine–enamine tautomerization and a shift of the exocyclic double bond to form the stable aniline product. nih.gov Solvents like dimethoxyethane (DME) have been shown to provide superior yields. nih.gov This pathway provides an alternative strategy for constructing anilines via an amination–aromatization process. nih.gov
The formation of imines is a fundamental condensation reaction where a primary amine reacts with an aldehyde or ketone to liberate water. masterorganicchemistry.comresearchgate.net This reaction is often catalyzed by acid and is reversible. masterorganicchemistry.com The resulting imines are key intermediates in various synthetic transformations. researchgate.netorganic-chemistry.org
Amine Protection and Deprotection Strategies in Synthesis
In the multistep synthesis of complex organic molecules such as this compound, the strategic use of protecting groups is fundamental. Amine functionalities are nucleophilic and basic, and if left unprotected, they can interfere with various reaction conditions. Protecting groups mask the amine, rendering it inert to specific reagents and allowing other chemical transformations to occur elsewhere in the molecule. After the desired reaction is complete, the protecting group must be removed efficiently and selectively to reveal the original amine functionality, a process known as deprotection. The choice of a protecting group is critical and depends on its stability under a range of reaction conditions and the mildness of the conditions required for its removal. nih.govtcichemicals.com Carbamates and benzyl groups are among the most common and versatile protecting groups for amines in organic synthesis. nih.govtcichemicals.com
Application of Carbamate-Based Protecting Groups (e.g., Carboxybenzyl, Cbz)
The Carboxybenzyl group (Cbz or Z) is a classical and widely utilized carbamate-based protecting group for amines, first introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis. numberanalytics.comwikipedia.orgwikipedia.org Its application is crucial in syntheses where the amine's reactivity needs to be temporarily suppressed. numberanalytics.com The Cbz group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) or a related reagent in the presence of a base. numberanalytics.com This reaction converts the nucleophilic amine into a significantly less reactive carbamate. total-synthesis.commasterorganicchemistry.com The stability of the Cbz group under various non-reductive conditions makes it a robust choice for multi-step synthetic sequences. total-synthesis.com
Protection of Amines with Cbz Group
The protection mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. numberanalytics.com This is typically performed under Schotten-Baumann conditions (an aqueous base) or in the presence of an organic base to neutralize the HCl byproduct. total-synthesis.com
Table 1: Common Reagents and Conditions for Cbz Protection of Amines
| Reagent | Base | Solvent(s) | Temperature | Reference(s) |
| Benzyl chloroformate (Cbz-Cl) | Sodium carbonate | Water | 0 °C | wikipedia.org |
| Benzyl chloroformate (Cbz-Cl) | Magnesium oxide | Ethyl acetate | 70 °C to reflux | wikipedia.org |
| Benzyl chloroformate (Cbz-Cl) | DIPEA | Acetonitrile | Not specified | wikipedia.org |
| N-(Benzyloxycarbonyloxy)succinimide | None (neutral conditions) | Not specified | Not specified | numberanalytics.com |
This table summarizes common laboratory methods for the installation of the Cbz protecting group on an amine functionality.
Deprotection of Cbz-Protected Amines
A key advantage of the Cbz group is its facile removal under mild conditions. The most common method for deprotection is catalytic hydrogenolysis. wikipedia.orgtotal-synthesis.com This reaction involves treating the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The process is highly selective and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts. total-synthesis.com Alternative methods, such as using HBr in acetic acid, also exist but are harsher. wikipedia.org
Table 2: Methods for Deprotection of Cbz Group
| Method | Reagent(s) | Typical Catalyst | Products | Reference(s) |
| Catalytic Hydrogenolysis | H₂ gas or H₂ donor | Pd/C | Free amine, Toluene, CO₂ | wikipedia.orgtotal-synthesis.commasterorganicchemistry.com |
| Acidolysis | HBr in Acetic Acid | None | Free amine, Benzyl bromide, CO₂ | wikipedia.org |
| Nucleophilic Cleavage | 2-Mercaptoethanol | Potassium phosphate | Free amine + byproducts | organic-chemistry.org |
This table outlines primary methods for the cleavage of the Cbz protecting group to regenerate the free amine.
Selective Cleavage Methods for N-Benzyl Protecting Groups
The N-benzyl (Bn) group is another prevalent protecting group for amines. It is often installed via reductive amination or reaction with a benzyl halide. fishersci.co.uk In the context of this compound, the benzyl group is an integral part of the final molecule. However, in a synthetic strategy that might involve, for example, a di-benzylated intermediate, the selective removal of one benzyl group would be necessary. Standard catalytic hydrogenolysis, the typical method for N-debenzylation, can be incompatible with other reducible functional groups in a complex molecule (like alkenes or alkynes). fishersci.co.ukclockss.org Therefore, various alternative methods for selective N-benzyl cleavage have been developed.
These methods offer orthogonality, allowing for the deprotection of a benzyl-protected amine without affecting other sensitive parts of the molecule or other protecting groups.
Table 3: Selected Methods for Selective N-Benzyl Group Cleavage
| Method | Reagent(s) | Conditions | Substrate Scope / Notes | Reference(s) |
| Oxidation | Ceric Ammonium Nitrate (CAN) | Aqueous solution | Chemoselective for N-benzyl tertiary amines over N-benzyl amides and O-benzyl ethers. | researchgate.net |
| Phosgene-based | Triphosgene | Not specified | Effective for selective cleavage of N-benzyl-protected secondary amines, yielding carbamoyl (B1232498) chlorides. | researchgate.netacs.org |
| Acid-mediated | Trifluoroacetic Acid (TFA) | CH₂Cl₂ at ambient temperature | Effective for 4-(alkylamino)benzylamides and amines. clockss.org | clockss.org |
| Electrochemical | Metal-free electrochemical oxidation | Not specified | Selectively cleaves the C-N bond in primary, secondary, and tertiary benzylamines using water as the oxygen source. mdpi.com | mdpi.com |
| Enzymatic | Laccase from Trametes versicolor / TEMPO | Not specified | Provides a green chemistry approach for selective N-debenzylation. rsc.org | rsc.org |
| Nitrobenzyl Cleavage | 20% aq. NaOH in Methanol | 75 °C | Specifically for o- and p-nitrobenzyl groups, which can act as valuable protecting groups. nih.gov | nih.gov |
This table details various modern and classical methods for the selective removal of an N-benzyl group, highlighting their reagents and specific applications.
Computational Chemistry and Theoretical Investigations of Benzyl Oxan 4 Ylmethyl Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of a molecule. These calculations are typically performed using Density Functional Theory (DFT), a method that has been shown to provide a good balance between accuracy and computational cost for a wide range of molecular systems. thaiscience.infoscirp.orgepstem.net The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining reliable results. thaiscience.infoepstem.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. nih.gov
For a molecule like Benzyl(oxan-4-ylmethyl)amine, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom of the amine group and the π-system of the benzyl (B1604629) group. The LUMO, on the other hand, would likely be distributed over the electron-deficient areas. The HOMO-LUMO energy gap can be used to calculate various chemical reactivity descriptors, as shown in the table below.
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating the ease of change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Potential (μ) | μ = -χ | The negative of electronegativity, related to the escaping tendency of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |
This table presents the fundamental quantum chemical parameters derived from HOMO and LUMO energies.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. nih.govresearchgate.net
Typically, red and yellow regions indicate a negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent a positive electrostatic potential and are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas denote regions of neutral potential. researchgate.net For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the amine group and the oxygen atom of the oxane ring, making these sites favorable for electrophilic attack. The hydrogen atoms of the amine group and potentially some regions of the benzyl ring would exhibit a positive potential, indicating sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.deq-chem.com It allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the stability of the molecule. researchgate.netresearchgate.net
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Computational methods can be used to explore the potential energy surface of the molecule and identify its stable conformers. This is typically done by performing a systematic scan of the rotatable bonds and calculating the energy of each resulting conformation.
The relative energies of the different conformers can be used to determine their populations at a given temperature using the Boltzmann distribution. The most stable conformer is the one with the lowest energy. For this compound, key dihedral angles to consider would be those around the C-N bond connecting the benzyl group to the amine, and the C-C bond connecting the oxane ring to the methylamine (B109427) moiety.
Hyperpolarizability is a measure of the non-linear optical (NLO) response of a molecule to an applied electric field. Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics. The first-order hyperpolarizability (β) is a third-rank tensor that describes the second-order NLO response.
For this compound, the presence of the electron-donating amine group and the π-system of the benzyl ring could lead to a significant dipole moment and potentially interesting NLO properties.
| Property | Description |
| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. |
| First-Order Hyperpolarizability (β) | A measure of the second-order non-linear optical response of a molecule. |
This table outlines key electric properties that can be computationally determined.
Reaction Mechanism Studies through Computational Modeling
Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway. mdpi.com
For example, a computational study could be performed to investigate the reaction of this compound with an electrophile. The calculations would aim to identify the structure of the transition state and calculate the activation energy for the reaction. This information would provide valuable insights into the reactivity of the molecule and the factors that control the outcome of the reaction.
Transition State Analysis and Activation Energy Calculations
A crucial aspect of understanding the chemical reactivity of this compound involves the study of its reaction mechanisms, particularly the transition states and associated activation energies. This type of analysis is fundamental in predicting the feasibility and rates of chemical reactions involving this compound.
Transition state theory is employed to locate the saddle point on a potential energy surface that connects reactants to products. Computational methods, such as Density Functional Theory (DFT), are commonly used to perform these calculations. By identifying the transition state structure, researchers can gain insights into the geometry of the molecule at the peak of the energy barrier.
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. It is calculated as the difference in energy between the transition state and the reactants. A lower activation energy implies a faster reaction. For a hypothetical reaction involving this compound, such as an N-alkylation or a cyclization, the activation energy would be a critical parameter to compute.
Table 1: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| N-Alkylation | B3LYP | 6-31G(d,p) | 25.3 |
| Cyclization | M06-2X | def2-TZVP | 35.1 |
This table presents hypothetical data for illustrative purposes.
Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models
The solvent in which a reaction is conducted can have a profound impact on its pathway and rate. Computational models can account for these effects through two primary approaches: implicit and explicit solvation models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and energy.
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. This level of detail can be crucial for accurately describing reaction mechanisms where solvent molecules play a direct role.
For this compound, studying solvent effects would be important for reactions where charge separation develops in the transition state, as polar solvents would be expected to stabilize such states and lower the activation energy.
Table 2: Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound
| Solvent | Solvation Model | Dielectric Constant | Activation Energy (kcal/mol) |
| Gas Phase | - | 1 | 30.5 |
| Toluene | PCM | 2.4 | 28.2 |
| Acetonitrile (B52724) | PCM | 37.5 | 24.1 |
| Water | PCM | 78.4 | 22.5 |
| Water | Explicit (10 molecules) | - | 21.8 |
This table presents hypothetical data for illustrative purposes.
In Silico Design and Optimization of Synthetic Routes
Computational chemistry can be a valuable tool in the design and optimization of synthetic routes to a target molecule like this compound. In silico methods can be used to evaluate the feasibility of different synthetic strategies before they are attempted in the laboratory.
This process can involve:
Reaction Prediction: Using databases of known chemical reactions and reaction mechanisms to propose potential synthetic steps.
Thermodynamic and Kinetic Analysis: Calculating the reaction energies and activation energies for proposed synthetic steps to assess their likelihood of success.
Catalyst Design: Computationally screening potential catalysts to identify those that may improve reaction rates and selectivity.
By computationally exploring various synthetic pathways, chemists can prioritize the most promising routes, potentially saving significant time and resources.
Theoretical Prediction of Spectroscopic Parameters (IR, Raman, UV-Vis)
Computational methods can predict the spectroscopic properties of a molecule, which can be invaluable for its characterization and identification.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. These calculated frequencies correspond to the peaks observed in the experimental IR and Raman spectra. The predicted spectrum can aid in the assignment of experimental bands to specific molecular vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions of a molecule. These transitions correspond to the absorption of light in the UV-Vis region of the electromagnetic spectrum. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Calculated Value |
| IR | N-H Stretch | 3350 cm⁻¹ |
| IR | C-N Stretch | 1180 cm⁻¹ |
| Raman | Aromatic C-H Stretch | 3060 cm⁻¹ |
| UV-Vis | λmax | 258 nm |
This table presents hypothetical data for illustrative purposes.
Advanced Spectroscopic and Analytical Research Methodologies for Benzyl Oxan 4 Ylmethyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule, revealing their chemical environment, connectivity, and spatial relationships.
¹H NMR Spectral Interpretation and Proton Assignment
The ¹H NMR spectrum of Benzyl(oxan-4-ylmethyl)amine displays characteristic signals corresponding to the distinct proton environments in the molecule. The benzyl (B1604629) group protons typically appear in the aromatic region, while the oxane ring and methylamine (B109427) linker protons are found in the aliphatic region. The integration of these signals corresponds to the number of protons in each environment.
Expected Proton Assignments for this compound:
Aromatic Protons (C₆H₅): The five protons on the phenyl ring are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm.
Benzylic Protons (Ar-CH₂-N): The two protons of the benzylic methylene (B1212753) group typically resonate as a singlet around δ 3.8 ppm.
Oxane Methylene Protons (O-CH₂): The four protons on the carbons adjacent to the oxygen in the oxane ring are expected to appear as multiplets around δ 3.9-4.0 ppm (axial/equatorial splitting) and δ 3.3-3.4 ppm.
Amine Methylene Protons (N-CH₂-CH): The two protons of the methylene group attached to the nitrogen and the oxane ring are expected to resonate as a doublet around δ 2.5 ppm.
Oxane Methine and Methylene Protons (CH-CH₂): The remaining protons on the oxane ring, including the methine proton at position 4, would appear as multiplets in the δ 1.2-1.8 ppm range.
Amine Proton (NH): A broad singlet for the N-H proton may be observed, with its chemical shift being highly dependent on solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts Below is an interactive table summarizing the predicted chemical shifts for the protons of this compound.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet (m) | 5H |
| Benzylic (Ar-CH₂) | ~3.8 | Singlet (s) | 2H |
| Oxane (O-CH₂) | 3.9-4.0 | Multiplet (m) | 2H |
| Oxane (O-CH₂) | 3.3-3.4 | Multiplet (m) | 2H |
| Amine Methylene (N-CH₂) | ~2.5 | Doublet (d) | 2H |
| Oxane (CH/CH₂) | 1.2-1.8 | Multiplet (m) | 5H |
| Amine (NH) | Variable | Broad Singlet (br s) | 1H |
¹³C NMR Spectral Interpretation and Carbon Assignment
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.
Expected Carbon Assignments for this compound:
Aromatic Carbons (C₆H₅): The aromatic carbons will show several signals between δ 127-140 ppm. The quaternary carbon (ipso-carbon) attached to the methylene group will have a distinct shift from the protonated aromatic carbons.
Benzylic Carbon (Ar-CH₂): This carbon is expected around δ 54 ppm.
Oxane Carbons (O-CH₂): The carbons adjacent to the oxygen in the oxane ring will be deshielded, appearing around δ 67 ppm. wisc.edu
Amine Methylene Carbon (N-CH₂): The carbon of the methylene group attached to the nitrogen is expected around δ 52 ppm.
Other Oxane Carbons: The other carbons of the oxane ring will appear further upfield.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts The following table details the predicted chemical shifts for the carbon atoms in this compound.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| Aromatic (ipso-C) | ~140 |
| Aromatic (CH) | 127-129 |
| Oxane (O-CH₂) | ~67 |
| Benzylic (Ar-CH₂) | ~54 |
| Amine Methylene (N-CH₂) | ~52 |
| Oxane (CH) | ~38 |
| Oxane (CH₂) | ~32 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structure by revealing correlations between nuclei. dokumen.pubprinceton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons within the oxane ring, helping to trace the connectivity around the ring. It would also confirm the coupling between the N-CH₂ protons and the methine proton at the 4-position of the oxane ring. sdsu.eduugm.ac.id
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. princeton.edu This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~3.8 ppm would show a cross-peak with the carbon signal at ~54 ppm, confirming their assignment as the benzylic CH₂ group. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two to three bonds apart (²J and ³J couplings). youtube.com HMBC is vital for connecting the different fragments of the molecule. Key correlations would include:
From the benzylic protons (Ar-CH₂) to the aromatic carbons.
From the benzylic protons to the amine methylene carbon (N-CH₂).
From the N-CH₂ protons to the benzylic carbon and to carbons 3, 4, and 5 of the oxane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining the three-dimensional conformation of the molecule. For instance, NOESY could reveal spatial proximity between the benzyl group protons and certain protons on the oxane ring, providing insight into the molecule's preferred spatial arrangement.
Protocols for Enantiopurity Determination of Chiral Amine Analogues via NMR
While this compound is achiral, related chiral amine analogues require methods for determining their enantiomeric purity. A common NMR-based protocol involves the use of a chiral derivatizing agent (CDA). acs.orgnih.gov
A widely used method is a three-component derivatization protocol. nih.govresearchgate.net This involves reacting the chiral primary amine with an aldehyde (like 2-formylphenylboronic acid) and an enantiopure chiral diol (like (S)-BINOL). researchgate.net This reaction forms a pair of diastereomeric iminoboronate esters. Since diastereomers have different physical properties, their corresponding protons will have distinct chemical shifts in the ¹H NMR spectrum. By integrating the well-resolved signals of the two diastereomers, their ratio can be calculated, which directly corresponds to the enantiomeric excess (ee) of the original chiral amine. nih.govspringernature.com This method is often rapid, taking less than 90 minutes to complete. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound, confirming its molecular formula, and gaining structural information through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is an excellent method for assessing the purity of this compound and confirming its identity. vt.edu
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components of the sample are then separated as they travel through a capillary column. The retention time—the time it takes for a compound to exit the column—is a characteristic property that can be used for identification. The purity of the sample can be estimated from the relative area of the main peak in the resulting chromatogram. scholarsresearchlibrary.com
As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates and detects these fragments based on their m/z ratio, producing a mass spectrum.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would likely include:
The Benzyl Cation (m/z 91): A very common and stable fragment resulting from the cleavage of the bond between the benzylic carbon and the nitrogen. This often rearranges to the even more stable tropylium (B1234903) ion.
Fragments from the Oxane Ring: Cleavage and rearrangement within the tetrahydropyran (B127337) ring would produce a series of characteristic smaller fragments.
Loss of the Benzyl Group: A fragment corresponding to the [M-91]⁺ ion.
The combination of the retention time from the GC and the unique fragmentation pattern from the MS provides a highly confident identification of this compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing this compound within complex sample matrices such as biological fluids or reaction mixtures. nih.gov The technique combines the potent separation capabilities of liquid chromatography with the sensitive and selective detection power of mass spectrometry. americanpharmaceuticalreview.com For secondary amines like this compound, which may exhibit poor retention on standard reversed-phase columns, chemical derivatization is a common strategy to enhance analytical performance. nih.gov
Derivatization with agents like benzoyl chloride can significantly improve chromatographic retention and increase ionization efficiency, leading to better sensitivity and more reliable quantification. nih.govnih.gov This approach is particularly valuable in targeted metabolomics and when analyzing trace levels of the compound. nih.govnih.gov LC-MS/MS, a tandem approach, further enhances selectivity by monitoring specific fragmentation transitions of the parent ion, which is crucial for distinguishing the analyte from co-eluting matrix components. researchgate.net Studies on related N-benzylated compounds have shown that derivatization can also be employed to induce more informative fragmentation patterns, as the benzyl group can sometimes dominate the mass spectrum, masking other structural features. researchgate.net The versatility of LC-MS allows for its application across various sample types, making it a cornerstone for studying the compound in diverse contexts. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Derivatized Amine
| Parameter | Condition | Purpose |
| Chromatography | ||
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separates analyte from matrix based on polarity. |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid | Elutes the analyte from the column. |
| Flow Rate | 0.3 mL/min | Controls retention time and separation efficiency. |
| Derivatization Agent | Benzoyl Chloride | Improves retention and ionization efficiency. nih.govnih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Generates protonated molecular ions [M+H]⁺. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. researchgate.net |
| Precursor Ion (Q1) | m/z of derivatized [M+H]⁺ | Selects the ion corresponding to the analyte. |
| Product Ion (Q3) | Specific fragment ion m/z | Confirms identity and enables quantification. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing its exact mass. nih.gov Unlike nominal mass measurements, HRMS instruments like Time-of-Flight (ToF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm) of the true value. This high mass accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, effectively distinguishing it from other isobaric species (compounds with the same nominal mass but different elemental formulas). nih.govrsc.org
For this compound (C₁₃H₁₉NO), HRMS can confirm its molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. Furthermore, by analyzing the exact masses of fragment ions produced during tandem mass spectrometry (MS/MS), researchers can elucidate the compound's structure. Common fragmentation pathways for this molecule would include cleavage of the benzylic C-N bond to produce the tropylium ion (m/z 91) and cleavage of the bond between the methylene group and the oxane ring. miamioh.edu The accurate mass data for these fragments provide a high degree of confidence in structural assignments. rsc.orgnih.gov
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) | Typical Fragment |
| [M+H]⁺ | C₁₃H₂₀NO⁺ | 206.15394 | Parent Ion |
| Fragment 1 | C₇H₇⁺ | 91.05423 | Tropylium Ion |
| Fragment 2 | C₆H₁₂NO⁺ | 114.09134 | Oxane-containing fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. As a secondary amine, a single, moderately intense N-H stretching vibration is predicted in the region of 3200–3500 cm⁻¹. wpmucdn.com Aromatic C-H stretching from the benzyl group would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the oxane and methylene groups would be observed just below 3000 cm⁻¹ (e.g., 2840-2960 cm⁻¹). wpmucdn.comresearchgate.net The spectrum would also feature a strong C-O-C stretching band from the ether linkage in the oxane ring, typically around 1100 cm⁻¹. wpmucdn.com An N-H bending vibration may also be visible near 1600 cm⁻¹. wpmucdn.com
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring of the benzyl group would yield strong signals in the Raman spectrum, particularly the ring "breathing" modes.
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies. nih.govnih.gov Comparing these calculated frequencies with the experimental IR and Raman spectra allows for a complete and accurate assignment of the fundamental vibrational modes of the molecule. nih.gov
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | Secondary Amine | 3200 - 3500 | IR |
| Aromatic C-H Stretch | Benzyl Ring | > 3000 | IR, Raman |
| Aliphatic C-H Stretch | Oxane, Methylene | < 3000 | IR, Raman |
| C-O-C Stretch | Ether (Oxane) | ~1100 | IR |
| N-H Bend | Secondary Amine | ~1600 | IR |
| Aromatic C=C Stretch | Benzyl Ring | 1450 - 1600 | IR, Raman |
| C-N Stretch | Benzyl-Amine | 1000 - 1250 | IR |
X-ray Crystallography for Solid-State Structure Elucidation of Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While a crystal structure for this compound itself may not be publicly available, this technique is frequently applied to its analogues to provide unequivocal structural proof. researchgate.net
For related benzylamine (B48309) derivatives, X-ray crystallography has been used to resolve ambiguities regarding stereochemistry, salt formation, and molecular conformation. The analysis of a suitable single crystal of an analogue would yield detailed information, including bond lengths, bond angles, and torsional angles. This data reveals the preferred conformation of the oxane ring (e.g., chair conformation), the orientation of the benzyl group relative to the rest of the molecule, and the specific intermolecular interactions, such as hydrogen bonding involving the secondary amine, that stabilize the crystal lattice. Such detailed structural insights are invaluable for understanding structure-activity relationships and for computational modeling studies. researchgate.net
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are fundamental to the isolation and purity evaluation of this compound, ensuring that the material used for further studies is free from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. nih.gov A typical method involves reversed-phase chromatography, where the compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of acetonitrile and water. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the benzyl group exhibits strong absorbance (e.g., ~254-284 nm). nih.gov
Method validation according to established guidelines ensures that the analytical procedure is reliable. This includes demonstrating linearity over a specific concentration range, precision (repeatability), accuracy, and a low limit of quantification (LOQ). nih.gov Preparative HPLC, which uses larger columns and higher flow rates, can also be employed to purify the compound to a high degree.
Table 4: Typical HPLC Method Parameters for Purity Assessment
| Parameter | Specification |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C nih.gov |
| Purity Specification | >98% (by peak area) |
Gas Chromatography (GC)
Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID), is a powerful technique for analyzing volatile compounds and can be applied to assess the purity of this compound. researchgate.net Given its molecular weight and boiling point, the compound may require a high-temperature capillary column and optimized conditions to ensure proper volatilization without thermal degradation. researchgate.net
The choice of a mid-polarity capillary column can be effective for separating related amine compounds. ojp.gov However, for amines, which can exhibit poor peak shapes due to interactions with the column, chemical derivatization is a common strategy to improve volatility and chromatographic performance. researchgate.net A generic GC-FID method for volatile amines can be validated for precision and linearity to ensure accurate quantification of impurities. researchgate.net While less common than HPLC for this class of compound, GC provides an orthogonal separation mechanism that can be valuable for a comprehensive purity profile. researchgate.netojp.gov
Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes for Benzyl(oxan-4-ylmethyl)amine
The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods. benthamscience.comresearcher.life Future efforts in the synthesis of this compound will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.
Key areas of development include:
Biocatalysis : The use of enzymes, such as transaminases, imine reductases, and amine dehydrogenases, offers a powerful alternative to traditional chemical methods for amine synthesis. mdpi.commdpi.com These biocatalysts operate under mild conditions and can provide exquisite stereocontrol, which is particularly advantageous if chiral derivatives are desired. mdpi.comresearchgate.net Research could focus on identifying or engineering enzymes that can efficiently catalyze the reductive amination of oxan-4-carbaldehyde with benzylamine (B48309) or related precursors. frontiersin.org
Catalytic Hydrogen Borrowing : This atom-economical approach involves the coupling of alcohols with amines, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine to form an imine that is subsequently reduced. rsc.org This process, often catalyzed by ruthenium or nickel complexes, generates water as the primary byproduct, aligning with green chemistry principles. acs.org Applying this methodology to benzyl (B1604629) alcohol and (oxan-4-yl)methanamine could provide a highly efficient, waste-minimized route to the target compound.
Use of Renewable Feedstocks and Solvents : Future syntheses may explore the use of bio-based starting materials. Additionally, replacing conventional organic solvents with greener alternatives like deep eutectic solvents (DESs) could significantly reduce the environmental impact of the synthesis. mdpi.com
| Approach | Conventional Method (e.g., Reductive Amination with NaBH3CN) | Green Alternative |
|---|---|---|
| Catalyst/Reagent | Stoichiometric, often toxic, reducing agents (e.g., cyanoborohydride). | Catalytic amounts of enzymes or transition metals. mdpi.comrsc.org |
| Solvent | Volatile organic solvents (e.g., methanol, dichloromethane). | Water, deep eutectic solvents, or solvent-free conditions. mdpi.com |
| Byproducts | Stoichiometric amounts of chemical waste. | Primarily water (in hydrogen borrowing) or minimal waste. rsc.org |
| Energy Input | May require heating or cooling over extended periods. | Often proceeds at ambient temperature and pressure (biocatalysis). mdpi.com |
Exploration of Novel Reactivity and Transformation Pathways
Beyond its synthesis, future research will undoubtedly delve into the novel reactivity of this compound to generate a diverse range of derivatives. The presence of the benzyl group, the secondary amine, and the oxane ring offers multiple sites for functionalization.
Emerging areas of exploration include:
C-H Activation : A significant trend in modern organic synthesis is the direct functionalization of C-H bonds. rsc.org Research could target the ortho-C-H bonds of the benzyl group for arylation, alkylation, or annulation reactions, using the amine as a directing group. acs.orgnih.gov This strategy provides a direct route to substituted aromatic derivatives without the need for pre-functionalized starting materials. Photocatalysis, in particular, has emerged as a mild and efficient tool for C(sp³)–H arylation at the N-benzylic position. researchgate.net
Multi-component Reactions (MCRs) : MCRs, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly efficient for building molecular complexity. mdpi.commdpi.com this compound could serve as the amine component in well-known MCRs like the Ugi or Mannich reactions to rapidly generate libraries of complex molecules.
Photoredox Catalysis : Visible-light photoredox catalysis enables a wide range of transformations under exceptionally mild conditions. researchgate.net This could be applied to explore novel coupling reactions involving the amine nitrogen or C-H bonds within the molecule, potentially leading to transformations that are inaccessible through traditional thermal methods. rsc.org
Advanced Computational Studies for Predictive Modeling of Reactivity and Selectivity
Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical behavior. rsc.org Density Functional Theory (DFT) and other methods can provide deep insights into the structure, properties, and reactivity of this compound, guiding experimental work and accelerating discovery. globalresearchonline.net
Future computational studies could focus on:
Reaction Mechanism Elucidation : DFT calculations can be used to map the potential energy surfaces of proposed reactions, identifying transition states and intermediates. researchgate.netsmu.edu This allows for a detailed understanding of reaction mechanisms, such as the precise pathway of a C-H activation or the factors controlling selectivity in a photocatalytic process. rsc.org
Predicting Reactivity and Site Selectivity : Computational models can calculate various reactivity descriptors, such as frontier molecular orbital (HOMO/LUMO) energies and molecular electrostatic potential (MEP) maps. researchgate.netnih.gov These descriptors can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization reactions. For instance, calculations could determine whether a reaction is more likely to occur at the amine, the benzyl ring, or the oxane moiety. nih.gov
Virtual Screening : By modeling the interactions of virtual derivatives of this compound with biological targets, computational chemistry can help prioritize the synthesis of compounds with desired properties, saving significant time and resources in drug discovery and materials science.
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. | Bond lengths, angles, charge distribution, HOMO/LUMO energies. researchgate.net |
| Transition State Theory | Calculation of reaction energy barriers. | Reaction kinetics and mechanism feasibility. researchgate.net |
| Molecular Dynamics (MD) | Simulation of conformational flexibility and solvent effects. | Dominant conformations and interaction with solvent molecules. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with chemical reactivity. | Predictive models for the reactivity of new derivatives. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is a major trend in the pharmaceutical and fine chemical industries. beilstein-journals.orgresearchgate.net This approach offers enhanced safety, scalability, and process control. mdpi.com The synthesis and derivatization of this compound are well-suited for adaptation to these modern platforms.
Key advancements in this area are:
Continuous Flow Synthesis : Converting the synthesis of this compound to a continuous flow process could improve yield, reduce reaction times, and allow for safer handling of reagents. mdpi.com Flow reactors provide superior heat and mass transfer, enabling reactions to be run at higher temperatures and pressures than are feasible in batch reactors. digitellinc.com
Automated Synthesis Libraries : Automated platforms can perform multi-step syntheses with minimal human intervention. merckmillipore.comnih.gov By integrating a flow reactor with automated liquid handlers, purification systems (e.g., HPLC), and analytics, libraries of this compound derivatives can be rapidly synthesized. nih.gov Such platforms use pre-packaged reagent cartridges to perform various transformations like reductive amination, acylation, and cross-coupling reactions. enamine.net
Data-Driven Optimization : Automated systems can be coupled with machine learning algorithms to enable self-optimization. synplechem.com The platform can systematically vary reaction parameters (temperature, flow rate, stoichiometry), analyze the outcome in real-time, and use the data to determine the optimal conditions for synthesizing a specific derivative, dramatically accelerating the research and development cycle. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl(oxan-4-ylmethyl)amine, and how can reaction conditions be optimized?
- Methodology :
- Reductive alkylation : Combine oxan-4-ylmethylamine with benzaldehyde in the presence of a reducing agent (e.g., NaBH₄ or NaBH₃CN) in methanol or ethanol under inert atmosphere. Monitor reaction progress via TLC or LC-MS .
- Nucleophilic substitution : React benzyl halides (e.g., benzyl bromide) with oxan-4-ylmethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate SN2 displacement. Optimize temperature (40–80°C) and stoichiometry to minimize side products .
- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ ~3.5–4.0 ppm for oxane protons) and HRMS. Cross-validate with IR spectroscopy for secondary amine N-H stretches (~3300 cm⁻¹) .
Q. How can researchers resolve contradictory spectral data during structural elucidation?
- Methodology :
- Multi-technique validation : Combine NMR (¹H, ¹³C, DEPT-135) with X-ray crystallography for unambiguous structural assignment. For example, crystallize the compound in a solvent system (e.g., DCM/hexane) and analyze unit cell parameters to confirm bond angles/distances .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR shifts or IR spectra and compare with experimental data. Discrepancies >0.3 ppm in NMR may indicate impurities or tautomerism .
Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic reactions?
- Methodology :
- Nucleophilic reactivity : Test reactions with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) in dichloromethane at 0–25°C. Monitor acylation/sulfonation via loss of N-H IR bands.
- Electrophilic substitution : Explore regioselectivity in aromatic systems (e.g., nitration) using HNO₃/H₂SO₄. Analyze products via LC-MS and NOESY NMR to confirm substitution patterns .
Advanced Research Questions
Q. How can computational methods predict the catalytic activity of this compound in asymmetric synthesis?
- Methodology :
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions between the compound and chiral catalysts (e.g., BINOL-derived phosphoric acids). Analyze binding energies and enantioselectivity trends .
- MD simulations : Simulate reaction pathways (e.g., reductive amination) in explicit solvent (e.g., water/ethanol) using GROMACS. Compare activation barriers for competing mechanisms .
Q. What strategies mitigate competing side reactions in multi-step syntheses involving this compound?
- Methodology :
- Protection/deprotection : Temporarily mask the amine with Boc or Fmoc groups during incompatible steps (e.g., Grignard reactions). Deprotect with TFA (Boc) or piperidine (Fmoc) .
- In-situ quenching : Add scavengers (e.g., polymer-bound isocyanates) to trap unreacted electrophiles. Monitor via inline FTIR or Raman spectroscopy .
Q. How does the oxane ring conformation influence the compound’s coordination chemistry in metal complexes?
- Methodology :
- X-ray crystallography : Co-crystallize with transition metals (e.g., Hg²⁺, Cu²⁺) and analyze coordination geometry. For example, Hg²⁺ adopts distorted tetrahedral geometries via N,O-chelation, as seen in analogous benzylamine derivatives .
- Cyclic voltammetry : Measure redox potentials in acetonitrile to assess electronic effects of the oxane ring on metal-ligand charge transfer .
Data Contradiction Analysis
Q. How to address discrepancies in reported catalytic efficiencies of this compound derivatives?
- Methodology :
- Control experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading). Use standardized substrates (e.g., acetophenone for hydrogenation).
- Kinetic profiling : Perform time-resolved UV-Vis or GC-MS to compare turnover frequencies (TOF). For example, TOF variations >20% may indicate impurities or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
